molecular formula C17H22N2O3 B439898 Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 313245-08-8

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B439898
CAS RN: 313245-08-8
M. Wt: 302.37g/mol
InChI Key: RNPGWBBDXQCZJX-UHFFFAOYSA-N
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Description

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as BDP, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. BDP is a pyrimidine derivative that has been synthesized using a variety of methods, each with its own advantages and limitations. In

Mechanism of Action

The mechanism of action of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of blood flow and heart rate.
Biochemical and Physiological Effects:
Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been shown to reduce inflammation and pain in animal models of arthritis and inflammation. In addition, Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is its ease of synthesis, which makes it readily available for use in scientific research. Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is also relatively stable and can be stored for extended periods of time. However, one limitation of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is its low solubility in water, which may limit its use in certain applications. In addition, further studies are needed to fully understand the mechanism of action of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its potential side effects.

Future Directions

There are several future directions for research on Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One area of interest is the development of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based drugs for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate for these applications. Another area of interest is the development of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate-based materials, such as nanoparticles and emulsions, for use in various applications. Finally, further studies are needed to fully understand the mechanism of action of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its potential side effects, in order to optimize its use as a therapeutic agent.
Conclusion:
In conclusion, Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic compound that has shown potential applications in various fields of scientific research. Its ease of synthesis and stability make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate and its potential applications in medicine, organic synthesis, and material science.

Synthesis Methods

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with phenylhydrazine, followed by the reaction with butyl bromide and dimethylformamide. Another method involves the reaction of 1,3-dimethylbarbituric acid with phenylhydrazine, followed by the reaction with butyl bromide and triethylamine. Both methods result in the formation of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has shown potential applications in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been used as a building block for the synthesis of various compounds, including pyrimidine derivatives and amino acids. In material science, Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been studied for its potential as a precursor for the synthesis of nanoparticles and as a stabilizer for emulsions.

properties

IUPAC Name

butyl 3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-5-11-22-16(20)14-12(2)19(3)17(21)18-15(14)13-9-7-6-8-10-13/h6-10,15H,4-5,11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPGWBBDXQCZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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